
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a chemical compound that has gained recognition in scientific research due to its unique properties.
科学的研究の応用
Antimicrobial and Anticonvulsant Activities
Compounds related to 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide have been studied for their potential antimicrobial and anticonvulsant activities. For instance, certain derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some of these compounds demonstrated potent anticonvulsant effects, highlighting their potential application in treating seizures or epilepsy-related disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral and Cytotoxic Activities
Various derivatives of quinazolinone, such as 6-bromoquinazolinone, have been identified for their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities. Furthermore, specific derivatives have shown notable antiviral activity against viruses like HIV, HSV, and vaccinia, along with distinct cytotoxic properties, which could be beneficial in developing antiviral and anticancer therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Corrosion Inhibition
Quinazolinone compounds, including derivatives similar to 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide, have been evaluated for their effectiveness as corrosion inhibitors. Their application in this field is particularly significant for protecting mild steel in acidic environments, demonstrating the versatility of these compounds beyond biomedical applications (Hashim, Rahim, Osman, & Raja, 2012).
Molecular Docking and Spectroscopy Studies
The molecular structure and interactions of quinazolinone derivatives have been extensively studied through spectroscopic methods and molecular docking techniques. These studies provide insights into the electronic properties, potential biological interactions, and stability of these compounds, which are crucial for understanding their pharmacological effects and potential in drug design (El-Azab et al., 2016).
Potential Antitumor Agents
Research on 2-mercapto-3-phenethylquinazolines, related to the structure of interest, has indicated their potential as antitumor agents. Certain synthesized compounds in this category have exhibited selective activities against various cancer cell lines, suggesting their role in future cancer therapy development (Alanazi et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline, which is then reacted with N-phenethylbutanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "bromine", "N-phenethylbutanamide", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline", "a. Dissolve 2-aminobenzoic acid in concentrated sulfuric acid and heat to 180°C for 2 hours to obtain 2-aminobenzoic acid sulfate.", "b. Add thiourea to the reaction mixture and heat to 200°C for 4 hours to obtain 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline.", "Step 2: Synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide", "a. Dissolve 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline in ethanol and add N-phenethylbutanamide.", "b. Add sodium hydroxide to the reaction mixture and heat to reflux for 6 hours.", "c. Cool the reaction mixture and filter the precipitate.", "d. Recrystallize the product from acetic anhydride to obtain the final compound." ] } | |
CAS番号 |
422287-93-2 |
製品名 |
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide |
分子式 |
C20H20BrN3O2S |
分子量 |
446.36 |
IUPAC名 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |
InChIキー |
GCCNZUQDTWJEHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2841383.png)
![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)
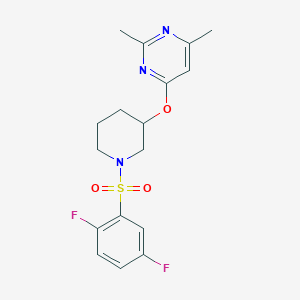
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)


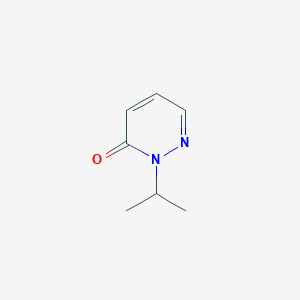
![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)
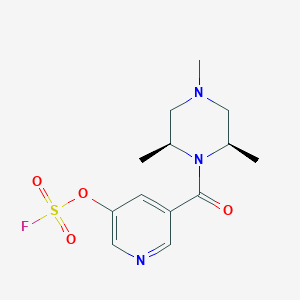
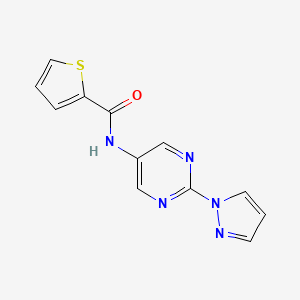
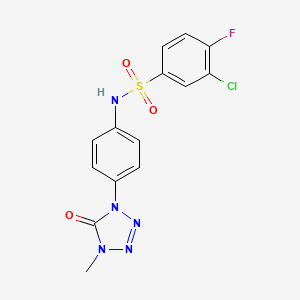
![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)
![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)